3-Aminospiro[3.3]heptane-1-carboxylic acid hydrochloride
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Overview
Description
3-Aminospiro[3.3]heptane-1-carboxylic acid hydrochloride is a chemical compound with the molecular formula C8H13NO2·HCl and a molecular weight of 191.66 g/mol . It is a spirocyclic compound, meaning it contains a unique ring structure where two rings are connected through a single atom. This compound is often used in various scientific research applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Aminospiro[3
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process often includes optimization of reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
3-Aminospiro[3.3]heptane-1-carboxylic acid hydrochloride undergoes various types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to convert carbonyl groups to alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Alkyl halides, acyl chlorides
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols .
Scientific Research Applications
3-Aminospiro[3.3]heptane-1-carboxylic acid hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Aminospiro[3.3]heptane-1-carboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
1-Azaspiro[3.3]heptane: A bioisostere of piperidine, often used in medicinal chemistry for its similar structural properties.
2-Azaspiro[3.3]heptane: Analogous to natural compounds like ornithine and GABA, used in drug design and medicinal chemistry.
Uniqueness
3-Aminospiro[3.3]heptane-1-carboxylic acid hydrochloride is unique due to its specific spirocyclic structure and the presence of both amino and carboxylic acid functional groups. This combination of features makes it a versatile compound for various scientific research applications and distinguishes it from other similar compounds .
Properties
Molecular Formula |
C8H14ClNO2 |
---|---|
Molecular Weight |
191.65 g/mol |
IUPAC Name |
3-aminospiro[3.3]heptane-1-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C8H13NO2.ClH/c9-6-4-5(7(10)11)8(6)2-1-3-8;/h5-6H,1-4,9H2,(H,10,11);1H |
InChI Key |
GSTHTRSHHQGUDE-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(C1)C(CC2N)C(=O)O.Cl |
Origin of Product |
United States |
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